Tetrazine-PEG7-amine (hydrochloride)
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Overview
Description
Tetrazine-PEG7-amine (hydrochloride) is a compound that combines a tetrazine group, a seven-unit polyethylene glycol (PEG) chain, and an amine group. This compound is primarily used as a cleavable linker in antibody-drug conjugates (ADCs) and as a reagent in click chemistry. The tetrazine group allows for bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG7-amine (hydrochloride) typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles.
PEGylation: The seven-unit PEG chain is introduced through a series of etherification reactions.
Amine Functionalization: The terminal amine group is added via nucleophilic substitution reactions.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance stability and solubility
Industrial Production Methods: Industrial production of Tetrazine-PEG7-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and pH.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Ensuring the final product meets purity standards through rigorous testing
Chemical Reactions Analysis
Types of Reactions: Tetrazine-PEG7-amine (hydrochloride) undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the tetrazine group and TCO-containing molecules, forming stable covalent bonds
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Reagents: Common reagents include TCO-containing molecules, electrophiles, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically conducted at room temperature or slightly elevated temperatures, under inert atmospheres to prevent oxidation
Major Products:
iEDDA Reaction Products: The major products are stable covalent adducts formed between the tetrazine and TCO groups.
Substitution Products: Products formed from nucleophilic substitution reactions involving the amine group.
Scientific Research Applications
Tetrazine-PEG7-amine (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tetrazine-PEG7-amine (hydrochloride) involves:
iEDDA Reaction: The tetrazine group reacts with TCO-containing molecules through the iEDDA reaction, forming stable covalent bonds. .
Molecular Targets and Pathways: The primary molecular targets are TCO-containing molecules, and the reaction pathway involves the formation of a cycloaddition product.
Comparison with Similar Compounds
Tetrazine-PEG4-amine: Contains a shorter PEG chain, resulting in different solubility and reactivity properties.
Tetrazine-PEG12-amine: Contains a longer PEG chain, offering increased solubility and flexibility.
TCO-PEG7-amine: Contains a TCO group instead of a tetrazine group, used in complementary click chemistry reactions.
Uniqueness: Tetrazine-PEG7-amine (hydrochloride) is unique due to its optimal PEG chain length, which balances solubility and reactivity, and its ability to undergo rapid and selective iEDDA reactions .
Properties
Molecular Formula |
C26H43ClN6O8 |
---|---|
Molecular Weight |
603.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C26H42N6O8.ClH/c27-6-8-35-10-12-37-14-16-39-18-20-40-19-17-38-15-13-36-11-9-34-7-5-25(33)28-21-23-1-3-24(4-2-23)26-31-29-22-30-32-26;/h1-4,22H,5-21,27H2,(H,28,33);1H |
InChI Key |
YSPZOKYIHWWTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl |
Origin of Product |
United States |
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